molecular formula C7H5BrN4O B1451260 4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol CAS No. 874815-05-1

4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No.: B1451260
CAS No.: 874815-05-1
M. Wt: 241.04 g/mol
InChI Key: OUYCKVCLMNETIA-UHFFFAOYSA-N
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Description

“4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-05-1 . It has a molecular weight of 241.05 . The IUPAC name for this compound is 4-bromo-2-(2H-tetraazol-5-yl)phenol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) . This code provides a specific description of the molecule’s structure.

It is stored at a temperature of 4 degrees .

Scientific Research Applications

Photodynamic Therapy Applications

A study elaborates on the synthesis and characterization of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including "4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol" derivatives. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Synthesis

Another study discusses the crystal structure of a closely related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product from the reaction involving 2-(2H-tetrazol-5-yl)phenol. This research provides insights into the compound's structural aspects, which could be pivotal for further applications in materials science and organic synthesis (Lee, Ryu, & Lee, 2017).

Synthetic Applications

Further, the synthesis of "4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol" highlights the compound's role in generating novel organic molecules with potential applications in materials science and chemical synthesis. The study showcases the diverse chemical reactivity and utility of "this compound" derivatives (Ducheng, 2012).

Ligand Applications in Metal Complexes

Research on copper(I) complexes with "4-bromo-2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol" and chelating diphosphine ligands indicates potential applications in the field of phosphorescent materials. These complexes demonstrate good emission properties, suggesting their use in organic light-emitting devices (OLEDs) and other photonic applications (Liu et al., 2015).

Antimicrobial Activity

Additionally, the synthesis and characterization of zinc(II) complexes involving derivatives of "this compound" have shown selective antibacterial activity against Staphylococcus epidermidis, indicating the compound's potential in developing new antimicrobial agents (Tavman, Boz, & Birteksöz, 2010).

Properties

IUPAC Name

4-bromo-2-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCKVCLMNETIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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